3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde
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Overview
Description
3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H15NO3 It is a benzaldehyde derivative that contains a methoxy group and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-oxopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methoxybenzaldehyde and 2-oxopiperidine.
Reaction Conditions: The reaction is usually performed in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis or the use of automated reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 3-Methoxy-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving aldehyde and piperidinone functionalities.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidinone moiety can act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-piperidin-1-yl)benzaldehyde: Similar structure but lacks the oxo group on the piperidine ring.
3-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy group and the oxopiperidinone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-17-12-8-10(9-15)5-6-11(12)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
RKYFZGKGAFHANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2CCCCC2=O |
Origin of Product |
United States |
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